Butane-1,4-disulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

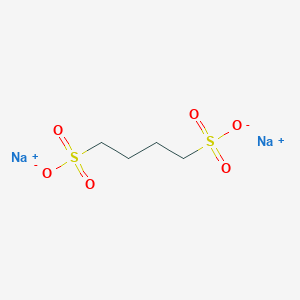

1,4-Butanedisulfonic acid, disodium salt is a white crystalline powder with the chemical formula C4H8Na2O6S2 and a molecular weight of 262.21 g/mol . This compound is known for its strong acidic nature due to the presence of sulfonic acid groups. It is highly soluble in water and is commonly used as a buffering agent and pH regulator in various industries .

Applications De Recherche Scientifique

1,4-Butanedisulfonic acid, disodium salt has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium butane-1,4-disulfonate, also known as 1,4-Butanedisulfonic acid disodium salt, is a compound that primarily targets the liver . It is used in the treatment of liver disorders, particularly those associated with chronic viral hepatitis .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It donates a one-carbon methyl group in a process called transmethylation, which is crucial for various biochemical reactions in the body .

Biochemical Pathways

Sodium butane-1,4-disulfonate is involved in important biochemical pathways such as methylation, transsulfuration, and aminopropylation . In methylation, it donates a methyl group for the synthesis of cell membrane phospholipids, neurotransmitters, nucleic acids, proteins, and hormones . In transsulfuration, it acts as a precursor of cysteine, taurine, and glutathione, which are essential for cellular growth, repair, and detoxification .

Pharmacokinetics

Given its solubility in water , it is likely to have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has been shown to reduce serum bilirubin levels and improve symptoms of fatigue and general discomfort in patients with chronic viral hepatitis . It also reduces serum transaminases and alkaline phosphatase levels, indicating improved liver function .

Action Environment

The action of Sodium butane-1,4-disulfonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . It is recommended to store the compound in an inert atmosphere at room temperature . Furthermore, it is sensitive to moisture and should be handled carefully to avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

It has been found to be effective in alleviating acute toxicity of the herbicide, paraquat dichloride (PQ) in mice and in suppressing the formation of lipid peroxide in the lungs

Cellular Effects

Its role in mitigating the toxicity of paraquat suggests that it may have protective effects on cells exposed to this herbicide

Dosage Effects in Animal Models

It has been shown to alleviate the toxicity of paraquat in mice

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Butanedisulfonic acid, disodium salt can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with sodium sulfite in a solvent. The mixture is then crystallized, filtered, and dried to form the final product . Another method involves the reaction of sulfuric acid with 1,4-butanediol to produce 1,4-butanedisulfonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of 1,4-butanedisulfonic acid, disodium salt often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as mixing, filtration, concentration, and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Butanedisulfonic acid, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or sulfide groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, and substituted butane compounds .

Comparaison Avec Des Composés Similaires

1,4-Butanedisulfonic acid, disodium salt can be compared with other similar compounds such as:

- Sodium diphenylamine-4-sulfonate

- Succimer

- Dihydroergotoxine mesylate

- Ethylenediaminetetraacetic acid disodium salt

- Disodium edetate dihydrate

- Sodium monofluorophosphate

- Diethyl succinosuccinate

These compounds share similar functional groups but differ in their specific applications and chemical properties. For example, ethylenediaminetetraacetic acid disodium salt is widely used as a chelating agent, while sodium diphenylamine-4-sulfonate is used as an indicator in redox titrations .

Propriétés

Numéro CAS |

36589-61-4 |

|---|---|

Formule moléculaire |

C4H10NaO6S2 |

Poids moléculaire |

241.2 g/mol |

Nom IUPAC |

disodium;butane-1,4-disulfonate |

InChI |

InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |

Clé InChI |

BANLSWYBYSATCV-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

36589-61-4 |

Synonymes |

1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.